molecular formula C4H7N3OS B12364252 6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one

6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one

Cat. No.: B12364252
M. Wt: 145.19 g/mol
InChI Key: GMDOYMBGEAOBIW-UHFFFAOYSA-N
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Description

6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one is a heterocyclic compound with the molecular formula C5H9N3OS It is known for its unique structure, which includes a triazine ring with a sulfur atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thiosemicarbazide derivative with a carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the triazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one involves its interaction with specific molecular targets. The sulfur atom and the triazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests a range of possible interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
  • 3-Mercapto-6,6-dimethyl-1,6-dihydro-4H-1,2,4-triazin-5-one
  • 5,5-Dimethyl-5,6-dihydro-2-thio-6-azauracil

Uniqueness

6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one stands out due to its specific substitution pattern on the triazine ring, which imparts unique chemical and physical properties

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

6-methyl-3-sulfanylidene-1,2,4-triazinan-5-one

InChI

InChI=1S/C4H7N3OS/c1-2-3(8)5-4(9)7-6-2/h2,6H,1H3,(H2,5,7,8,9)

InChI Key

GMDOYMBGEAOBIW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=S)NN1

Origin of Product

United States

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